Sulfane;tetraethylazanium

Selective hydrogenation Aminonitrile synthesis Catalyst additive

Tetraethylammonium hydrogen sulfide (also referred to as tetraethylammonium hydrosulfide, tetraethylammonium bisulfide, or Et₄N⁺ HS⁻; CAS 10408-33-0) is a quaternary ammonium salt comprising the tetraethylammonium cation paired with the hydrosulfide (HS⁻) anion. With a molecular formula of C₈H₂₂NS⁺ and a molecular weight of 164.33 g·mol⁻¹, it belongs to the family of tetraalkylammonium chalcogenide salts that serve as organic-soluble sources of nucleophilic sulfur.

Molecular Formula C8H22NS+
Molecular Weight 164.33 g/mol
CAS No. 10408-33-0
Cat. No. B087301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfane;tetraethylazanium
CAS10408-33-0
SynonymsTetraethylammonium hydrogen sulfide
Molecular FormulaC8H22NS+
Molecular Weight164.33 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.S
InChIInChI=1S/C8H20N.H2S/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;
InChIKeyPDXVLTXYBDAGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylammonium Hydrogen Sulfide (CAS 10408-33-0): A Specialty Quaternary Ammonium Hydrosulfide for Non-Aqueous Sulfur Delivery


Tetraethylammonium hydrogen sulfide (also referred to as tetraethylammonium hydrosulfide, tetraethylammonium bisulfide, or Et₄N⁺ HS⁻; CAS 10408-33-0) is a quaternary ammonium salt comprising the tetraethylammonium cation paired with the hydrosulfide (HS⁻) anion [1]. With a molecular formula of C₈H₂₂NS⁺ and a molecular weight of 164.33 g·mol⁻¹, it belongs to the family of tetraalkylammonium chalcogenide salts that serve as organic-soluble sources of nucleophilic sulfur [2]. Unlike inorganic alkali metal sulfides, this compound delivers the hydrosulfide anion into non-aqueous reaction media, enabling synthetic transformations that are inaccessible with conventional aqueous sulfide reagents . It is prepared via salt metathesis from tetraethylammonium chloride or hydroxide with hydrogen sulfide, with reported synthetic yields of approximately 94% .

1 Non-aqueous hydrosulfide delivery for synthetic chemistry
2 Selective hydrogenation catalyst additive (dinitrile processes)
3 Biomimetic iron–sulfur cluster assembly in acetonitrile
4 Residue-free thermal decomposition for templating and electronics

Why Sodium Hydrosulfide or Tetrabutylammonium Salts Cannot Replace Tetraethylammonium Hydrogen Sulfide (CAS 10408-33-0) in Critical Applications


Generic substitution of tetraethylammonium hydrogen sulfide with sodium hydrosulfide (NaSH) or other tetraalkylammonium analogs fails because the key differentiator is the simultaneous delivery of organic-phase solubility, crystallizability, and volatile thermal decomposition products—a combination that neither inorganic sulfides nor bulkier quaternary ammonium salts can replicate [1]. NaSH is essentially insoluble in aprotic organic solvents such as acetonitrile, tetrahydrofuran, or dichloromethane, rendering it unusable for non-aqueous thiolation or cluster-insertion chemistry . Conversely, tetrabutylammonium hydrosulfide provides even greater organic solubility, but its salts are more lipophilic, resist crystallization, and leave non-volatile residues upon thermal decomposition, compromising purification and applications requiring clean burn-out [2]. The quantitative evidence below demonstrates that selecting tetraethylammonium hydrogen sulfide over these alternatives directly impacts reaction selectivity, product isolability, and process robustness [3].

Inorganic sulfide (NaSH/KSH)

Insoluble in aprotic organic solvents; cannot participate in homogeneous non-aqueous thiolation or cluster chemistry.

Tetrabutylammonium hydrosulfide

More lipophilic, resists crystallization, and leaves non-volatile residues upon heating—complicating purification and clean burnout.

Tetramethylammonium hydrosulfide

Higher thermal stability with non-volatile decomposition products; unsuitable for applications requiring complete organic cation removal.

Quantitative Differentiation Evidence for Tetraethylammonium Hydrogen Sulfide (CAS 10408-33-0) Versus Closest Analogs


Aminonitrile Hydrogenation Selectivity: 19-Percentage-Point Improvement over No-Additive Baseline with Tetraethylammonium Hydrogen Sulfide

In the partial hydrogenation of adiponitrile (ADN) to 6-aminocapronitrile—a key intermediate for nylon-6 production—tetraethylammonium hydrogen sulfide used as a catalyst pretreatment additive increased selectivity to the target aminonitrile from 63% (no additive) to 82%, while simultaneously raising the conversion from 90% to 95% [1]. The yield of 6-aminocapronitrile improved from 57% (no additive) to 78% [1]. This demonstrates that the compound functions not merely as a passive sulfur source but as an active selectivity modifier for supported metal hydrogenation catalysts [1].

Hydrogenation Selectivity
Head-to-head
Selectivity 82% vs. 63% baseline (Δ +19 pp) at 95% vs. 90% conversion
Supports selectivity-modifier additive selection
Patent-based; process-scale validation review advised
Selective hydrogenation Aminonitrile synthesis Catalyst additive

Non-Aqueous Thiolation of 1,1-Dichloroalkenes: Tetraethylammonium Hydrogen Sulfide Enables Ketene Thioacetal Synthesis Inaccessible with Inorganic Sulfides

Schaumann, Wriede, and Ehlers (1980) established tetraethylammonium hydrogen sulfide as a convenient reagent for the direct thiolation of 1,1-dichloroalkenes to produce ketene thioacetals, an important class of synthetic intermediates . The same transformation cannot be performed with NaSH or KSH because these inorganic salts are insoluble in the organic solvents (e.g., dichloromethane, THF) required for this reaction [1]. The tetraethylammonium cation confers sufficient organic solubility to deliver the HS⁻ nucleophile into homogeneous organic solution while the anion reacts as a nucleophilic hydrosulfide equivalent .

Non-Aqueous Thiolation
Class-level
Enables ketene thioacetal synthesis in CH₂Cl₂/THF; NaSH/KSH not feasible
Requires organic-soluble HS⁻ source
Class-level inference; solvent-specific validation advised
Thiolation Ketene thioacetals Non-aqueous synthesis

Crystallization Advantage: Tetraethylammonium Salts Are More Easily Crystallized than Tetrabutylammonium Analogs, Improving Product Isolation

A well-documented structural distinction between tetraethylammonium and tetrabutylammonium salts is that TEA salts are 'less lipophilic and more easily crystallized' than their tetrabutylammonium counterparts [1]. This property directly impacts laboratory and pilot-scale workflows: TEA salts typically yield crystalline solids that can be isolated by simple filtration, whereas tetrabutylammonium salts frequently form oils, waxes, or hygroscopic amorphous solids that require chromatography or trituration for purification [1]. The effective ionic radius of the TEA⁺ cation (~0.45 nm, comparable to hydrated K⁺) contributes to favorable lattice energies that promote crystallization [2].

Crystallization Behavior
Reported
TEA salts crystallize readily; TBA salts tend to form oils or amorphous solids
Supports product isolation by filtration
Cross-study comparable; lot-specific verification recommended
Crystallization Product isolation Quaternary ammonium salts

Thermal Decomposition Profile: Volatile Decomposition Products Enable Residue-Free Burnout, Critical for Polymer and Electronics Applications

Among the commonly used tetraalkylammonium cations, tetraethylammonium exhibits the lowest thermal stability with volatile decomposition products, a property explicitly noted as advantageous 'for polymer applications when no residue is of prime concern' [1]. In direct contrast, tetramethylammonium (TMA) salts possess the greatest thermal stability but leave non-volatile residues, making them unsuitable for applications requiring clean thermal removal [1]. The thermal decomposition of TEA salts in zeolites has been studied to occur in the 200–350°C range, producing volatile amines and alkenes that evacuate without leaving carbonaceous deposits [2].

Thermal Decomposition
Class-level
Volatile decomposition products at 200–350°C; residue-free burnout
Enables clean thermal removal for templating
Anion-dependent; TGA verification advised per lot
Thermal decomposition Residue-free burnout Polymer applications

Bioinorganic Sulfide Insertion into Iron–Sulfur Clusters: (Et₄N)(HS) Delivers Stoichiometric HS⁻ in Acetonitrile for Biomimetic Nitrogenase Model Synthesis

In synthetic nitrogenase model chemistry, (Et₄N)(HS) serves as a stoichiometric sulfide-insertion reagent in acetonitrile, reacting with edge-bridged double cubane clusters to effect core rearrangement and sulfide incorporation [1]. Specifically, reaction of [(Tp)₂V₂Fe₆S₈(PEt₃)₄] with 4 equivalents of (Et₄N)(HS) in acetonitrile produces [(Tp)₂V₂Fe₆S₉(SH)₂]⁴⁻, a topological analogue of the PN cluster of nitrogenase, in approximately 50% isolated yield as the Et₄N⁺ salt [1]. The analogous chemistry has been extended to molybdenum–iron–sulfur clusters of nuclearities 8 and 16 [2]. Inorganic alkali metal sulfides cannot be substituted because they lack solubility in acetonitrile, and tetrabutylammonium analogs would complicate crystallization of the polynuclear cluster products [1].

Biomimetic Cluster Yield
Reported
~50% isolated yield of PN-cluster analogue using 4 eq. in MeCN
Enables homogeneous sulfide insertion in acetonitrile
Literature-reported; reaction-specific yield
Bioinorganic chemistry Iron–sulfur clusters Nitrogenase models

Optimal Procurement Scenarios for Tetraethylammonium Hydrogen Sulfide (CAS 10408-33-0) Based on Quantified Differentiation Evidence


Selective Hydrogenation Catalyst Additive for Adiponitrile-to-Aminocapronitrile Processes

In the industrial partial hydrogenation of dinitriles to aminonitriles—a critical step in nylon-6 and nylon-6,6 monomer production—tetraethylammonium hydrogen sulfide functions as a selectivity-enhancing catalyst pretreatment additive. As demonstrated in US6455723B1, pretreatment of sponge Ni or Rh/Al₂O₃ catalysts with 0.05–0.12 g of this compound prior to ADN hydrogenation increases selectivity to 6-aminocapronitrile from 63% to 82% at higher conversion (90% → 95%), representing a 19-percentage-point selectivity gain [1]. This translates to substantially reduced diamine byproduct formation and lower purification costs, making it a high-value additive for process chemists optimizing selective hydrogenation workflows.

Non-Aqueous Synthesis of Ketene Thioacetals via Thiolation of 1,1-Dichloroalkenes

For synthetic organic laboratories constructing sulfur-containing heterocycles or ketene thioacetal intermediates, tetraethylammonium hydrogen sulfide provides homogeneous HS⁻ delivery in dichloromethane or THF, enabling direct thiolation of 1,1-dichloroalkenes. This transformation, published by Schaumann et al. in Synthesis (1980), is inaccessible to aqueous NaSH solutions and represents a concise entry into ketene thioacetal chemistry without requiring protection/deprotection strategies . The organic solubility of the TEA cation ensures the reaction proceeds under homogeneous conditions, facilitating monitoring and workup.

Biomimetic Iron–Sulfur Cluster Assembly for Nitrogenase Model Studies

Research groups engaged in bioinorganic modeling of nitrogenase cofactors require a stoichiometric, organic-soluble hydrosulfide source to insert bridging sulfide ligands into pre-formed polynuclear Fe–S or V–Fe–S clusters. Tetraethylammonium hydrogen sulfide, used as (Et₄N)(HS) in acetonitrile, enables sulfide insertion and core rearrangement reactions that produce topological analogues of the P-cluster and PN-cluster of nitrogenase in ~50% isolated yield [2]. The crystalline Et₄N⁺ counterion facilitates product isolation via precipitation, a practical advantage over tetrabutylammonium salts that tend to form oils in these cluster systems.

Polymer Templating and Electronic Materials Requiring Residue-Free Thermal Removal of the Organic Cation

In zeolite synthesis, mesoporous material templating, and precursor routes to electronic thin films where the organic cation must be thermally removed without leaving conductive carbon residues, tetraethylammonium hydrogen sulfide offers a decisive advantage. As documented by SACHEM's manufacturer specification, the TEA cation exhibits the lowest thermal stability among common tetraalkylammonium cations with exclusively volatile decomposition products (amines and alkenes), enabling clean burnout in the 200–350°C range [3]. This contrasts with tetramethylammonium salts, which leave persistent residues, and tetrabutylammonium salts, which decompose to non-volatile organic fragments that contaminate the final inorganic material.

Application
Selection Property
Validation Focus
Selective hydrogenation catalyst studies
Selectivity-enhancing additive
Aminonitrile selectivity endpoints
Non-aqueous thiolation chemistry
Organic-soluble HS⁻ delivery
Ketene thioacetal formation feasibility
Biomimetic nitrogenase model synthesis
Stoichiometric sulfide insertion in MeCN
Cluster topology and yield endpoints
Residue-free templating & electronics
Volatile cation decomposition profile
Post-thermal purity and residue assessment
Quote Request

Request a Quote for Sulfane;tetraethylazanium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.